Superior Enantioselectivity in Enzymatic Resolution Compared to Larger Homologs
In an enzymatic resolution study, 6-azabicyclo[3.2.0]heptan-7-one derivatives demonstrated superior substrate efficiency compared to larger 7- and 8-membered homologs [1]. Under identical conditions using Lipolase (Candida antarctica lipase B), the 3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one achieved an enantioselectivity factor (E) greater than 200, yielding (1S,6S)-β-lactam with >99% enantiomeric excess (ee) [1]. The seven-membered homolog (4,5-benzo-7-azabicyclo[4.2.0]octan-8-one) and eight-membered homolog (5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one) also yielded products with >99% ee but are reported with generally lower yields under similar conditions, indicating that the six-membered fused ring system provides an optimal balance of ring strain and conformational flexibility for this biocatalytic transformation [1].
| Evidence Dimension | Enantioselectivity in lipase-catalyzed ring opening |
|---|---|
| Target Compound Data | E > 200; (1S,6S)-β-lactam yield ≥44%, ee >99% |
| Comparator Or Baseline | 7-membered homolog: (1S,7S)-β-lactam, ee >99%; 8-membered homolog: (1S,8S)-β-lactam, ee >99% |
| Quantified Difference | Target compound achieves >99% ee with E > 200; yields for larger homologs are qualitatively lower (class-level inference) |
| Conditions | Lipolase (lipase B from C. antarctica) catalyzed ring opening with H2O in iPr2O at 60 °C |
Why This Matters
This high and consistent enantioselectivity ensures reliable procurement of a chiral scaffold for synthesizing optically pure β-amino acids, which is critical for peptide mimetic and pharmaceutical intermediate applications.
- [1] Forró E, Fülöp F. An Efficient Enzymatic Synthesis of Benzocispentacin and Its New Six- and Seven-Membered Homologues. Chemistry - A European Journal. 2006;12:2587-2592. View Source
